

In-depth Technical Guide: Safety and Hazards of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-3-methoxybenzene

Cat. No.: B1271738

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of **1-(2-Bromoethoxy)-3-methoxybenzene**, a chemical intermediate relevant in pharmaceutical research and development. This document synthesizes available data to inform on its potential risks and to provide guidance on safe handling and experimental procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-(2-Bromoethoxy)-3-methoxybenzene** is presented below. These properties are essential for understanding its behavior and potential exposure routes in a laboratory setting.

Property	Value	Source
IUPAC Name	1-(2-bromoethoxy)-3-methoxybenzene	PubChem[1]
CAS Number	3245-45-2	PubChem[1]
Molecular Formula	C ₉ H ₁₁ BrO ₂	PubChem[1]
Molecular Weight	231.09 g/mol	PubChem[1]
Appearance	Not explicitly stated; likely a liquid or solid	General chemical knowledge
SMILES	COc1=CC(=CC=C1)OCCBr	PubChem[1]
InChI	InChI=1S/C9H11BrO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3	PubChem[1]

Hazard Identification and Classification

1-(2-Bromoethoxy)-3-methoxybenzene is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Classification

The following table summarizes the GHS hazard classification for **1-(2-Bromoethoxy)-3-methoxybenzene**.

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	4	H302: Harmful if swallowed
Skin corrosion/irritation	2	H315: Causes skin irritation
Serious eye damage/eye irritation	2A	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure	3	H335: May cause respiratory irritation

Source: PubChem[1]

Hazard Statements and Precautionary Measures

Hazard Statements (H-Statements):

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements should be obtained from the supplier's Safety Data Sheet (SDS). Key measures include:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Detailed quantitative toxicological data for **1-(2-Bromoethoxy)-3-methoxybenzene** is not readily available in the public domain. However, based on its chemical structure as a bromoalkoxybenzene derivative, its toxicity can be inferred from related compounds.

Acute Toxicity

The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]. The exact LD50 (lethal dose, 50%) value is not specified in the reviewed literature. For compounds in this class, oral toxicity is a significant concern.

Irritation and Corrosivity

1-(2-Bromoethoxy)-3-methoxybenzene is a known skin and eye irritant[1]. Direct contact with the skin is likely to cause redness, itching, and inflammation. Eye contact can result in serious irritation, potentially leading to damage if not promptly addressed.

Respiratory Sensitization

The compound may cause respiratory irritation, as indicated by the GHS classification[1]. Inhalation of vapors or aerosols should be avoided.

Experimental Protocols for Hazard Assessment

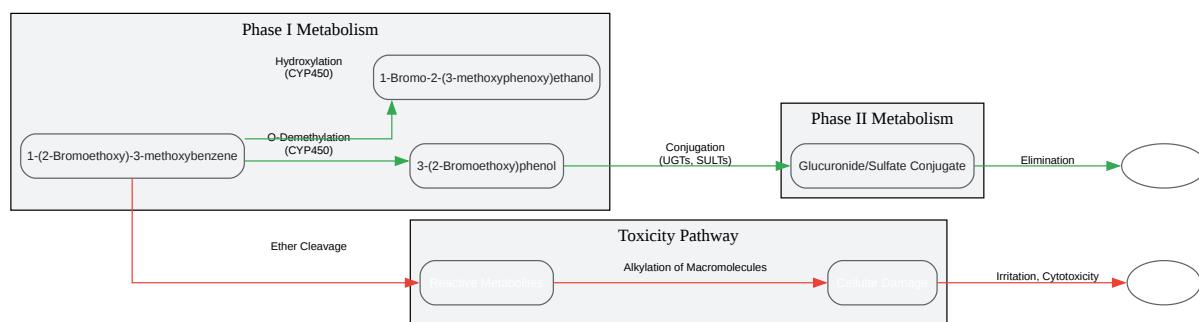
Standardized protocols are used to assess the hazards of chemical substances. The following sections describe the general methodologies for key toxicological endpoints relevant to **1-(2-Bromoethoxy)-3-methoxybenzene**.

Skin Irritation Testing (In Vitro)

- Method: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439).
- Principle: This *in vitro* method uses a three-dimensional model of the human epidermis to assess the potential of a chemical to cause skin irritation. The test substance is applied topically to the tissue surface.
- Procedure:
 - Prepare the RhE tissue cultures.
 - Apply a defined amount of the test substance to the surface of the tissue.
 - Expose the tissue to the substance for a specified period (e.g., 60 minutes).
 - Rinse the substance from the tissue surface.
 - Incubate the tissue for a post-exposure period (e.g., 42 hours).
 - Assess cell viability using a colorimetric assay, such as the MTT assay.
- Endpoint: A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.

Eye Irritation Testing (*In Vitro*)

- Method: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Test Guideline 437).
- Principle: This *ex vivo* method uses corneas from cattle to assess the potential of a substance to cause eye irritation or serious eye damage.
- Procedure:
 - Obtain fresh bovine corneas from an abattoir.
 - Mount the corneas in a specialized holder.
 - Apply the test substance to the epithelial surface of the cornea.
 - Expose the cornea for a defined period.

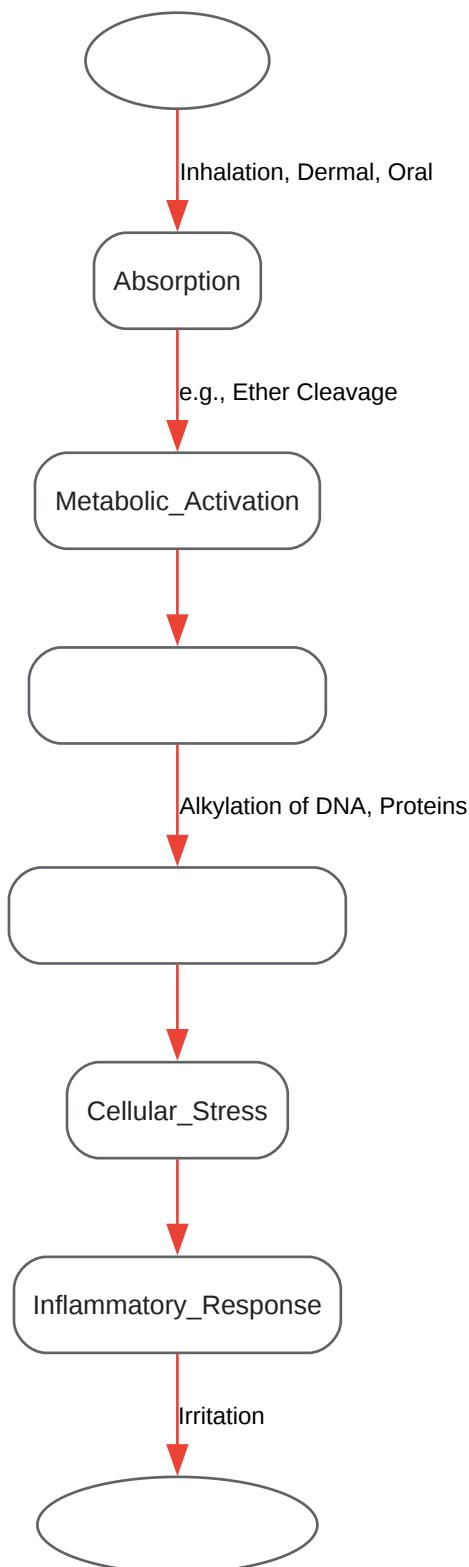

- Measure the opacity of the cornea using an opacitometer.
- Measure the permeability of the cornea by quantifying the passage of a fluorescent dye.
- Endpoint: The degree of corneal opacity and permeability are used to calculate an in vitro irritancy score, which is then used to classify the substance.

Potential Metabolic and Toxicological Pathways

While specific metabolic pathways for **1-(2-Bromoethoxy)-3-methoxybenzene** have not been elucidated, a plausible pathway can be proposed based on the metabolism of similar aromatic ethers and haloalkanes.

Proposed Metabolic Pathway

The metabolism of **1-(2-Bromoethoxy)-3-methoxybenzene** is likely to involve two main routes: O-dealkylation of the methoxy group and cleavage of the bromoethoxy ether linkage.



[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of **1-(2-Bromoethoxy)-3-methoxybenzene**.

Mechanism of Toxicity

The toxicity of **1-(2-Bromoethoxy)-3-methoxybenzene** is likely mediated by its alkylating potential. The bromoethoxy group can act as an electrophile, reacting with nucleophilic sites on cellular macromolecules such as DNA, proteins, and lipids. This can lead to cellular damage, inflammation, and cytotoxicity, manifesting as skin and eye irritation.

[Click to download full resolution via product page](#)

Caption: Logical workflow of the toxic mechanism.

Safe Handling and Emergency Procedures

Given the hazardous nature of **1-(2-Bromoethoxy)-3-methoxybenzene**, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are required.
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
- Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit may be necessary.
- Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate cartridge for organic vapors should be used.

Emergency Procedures

- In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
- In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

1-(2-Bromoethoxy)-3-methoxybenzene is a hazardous chemical that requires careful handling. The primary risks are acute oral toxicity and irritation to the skin, eyes, and respiratory system. While specific toxicological data for this compound is limited, its structural similarity to other bromoalkoxybenzenes suggests a potential for alkylating activity, which is a likely mechanism for its toxicity. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment, to minimize exposure and mitigate risks. Further research is warranted to fully characterize the toxicological profile and metabolic fate of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carcinogenicity of halo-ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: Safety and Hazards of 1-(2-Bromoethoxy)-3-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271738#1-2-bromoethoxy-3-methoxybenzene-safety-data-sheet-sds-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com